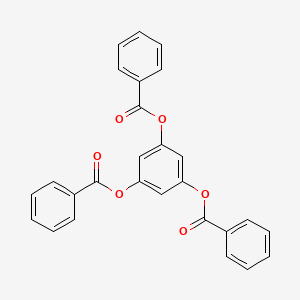

(3,5-Dibenzoyloxyphenyl) benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibenzoyloxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O6/c28-25(19-10-4-1-5-11-19)31-22-16-23(32-26(29)20-12-6-2-7-13-20)18-24(17-22)33-27(30)21-14-8-3-9-15-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAFJMXGERTTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324095 | |

| Record name | (3,5-dibenzoyloxyphenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-54-5 | |

| Record name | NSC405701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-dibenzoyloxyphenyl) benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phloroglucinol tribenzoate CAS 7510-54-5 SDS

Executive Summary: The Dendritic Core

Phloroglucinol tribenzoate (1,3,5-benzenetriyl tribenzoate) is not merely a chemical intermediate; it is a foundational "core" molecule in the synthesis of convergent dendrimers and hyperbranched polyesters. Unlike its parent compound, phloroglucinol (a hydrophilic antispasmodic drug), the tribenzoate ester is a highly lipophilic, crystalline scaffold used to direct molecular symmetry in advanced materials and drug delivery systems.

This guide bridges the gap between basic safety data and advanced application, providing researchers with the protocols necessary to synthesize, characterize, and safely handle this compound in a drug development or materials science setting.

Chemical Identity & Structural Significance

| Parameter | Specification |

| Chemical Name | Phloroglucinol tribenzoate |

| IUPAC Name | Benzene-1,3,5-triyl tribenzoate |

| CAS Number | 7510-54-5 |

| Molecular Formula | C₂₇H₁₈O₆ |

| Molecular Weight | 438.43 g/mol |

| Structural Role |

Structural Insight: The molecule features a central benzene ring connected to three benzoate groups via ester linkages.[1] Crystallographic analysis reveals that while the central phloroglucinol residue is nearly planar, the benzoate groups twist significantly (torsional angles ~25° to 98°) to relieve steric strain. This "propeller-like" conformation is critical for its utility in creating porous organic frameworks and liquid crystals, as it prevents perfect stacking, thereby increasing solubility in organic solvents compared to flat aromatics.[1]

Synthesis & Process Chemistry

For high-purity applications (e.g., pharmaceutical intermediates), the Steglich Esterification (DCC/DPTS) is preferred over the traditional Schotten-Baumann reaction (Acid Chloride) to avoid HCl generation and minimize hydrolysis side-products.[1]

Protocol: DCC-Mediated Esterification

-

Objective: Synthesize Phloroglucinol Tribenzoate with >98% purity.

-

Scale: Laboratory (Gram-scale).

Reagents:

-

Benzoic Acid (3.3 equivalents).[1]

-

DCC (N,N'-dicyclohexylcarbodiimide) - Coupling agent.[1]

-

DPTS (4-(dimethylamino)pyridinium 4-toluenesulfonate) - Catalyst.[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve Benzoic Acid (3.3 eq) in anhydrous DCM.

-

Addition: Add Phloroglucinol (1.0 eq), DCC (3.6 eq), and DPTS (0.3 eq) sequentially.

-

Reaction: Stir at room temperature for 12–18 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the cake with cold DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography.[4]

Visualizing the Synthesis Logic

Figure 1: Step-wise logic for the Steglich esterification synthesis of Phloroglucinol Tribenzoate.

Critical Safety & Hazard Analysis (SDS Context)

While specific toxicological data for CAS 7510-54-5 is limited compared to its parent compounds, Precautionary Principle dictates it be handled as a functional ester and potential irritant.[1]

Hazard Classification (Derived GHS)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Operational Safety Protocol

| Hazard Domain | Risk Mechanism | Mitigation Strategy |

| Inhalation | Fine crystalline dust can irritate alveoli.[1] | Use a localized exhaust hood.[1] Wear N95/P2 respirator if handling open powder >1g. |

| Hydrolysis | Moisture converts ester back to Phloroglucinol (phenol) and Benzoic acid (acid). | Store under inert gas (Argon/Nitrogen).[1] Avoid prolonged exposure to humid air.[1] |

| Skin Contact | Lipophilic nature allows rapid dermal absorption.[1] | Nitrile gloves (0.11mm thickness minimum).[1] Double glove if dissolving in DMSO/DMF.[1] |

Emergency Response Logic

Figure 2: Immediate response workflow for accidental exposure.[1]

Quality Control & Characterization

To validate the synthesis of CAS 7510-54-5, researchers must confirm the complete esterification of all three hydroxyl groups.[1] Partial esters (mono- or di-benzoates) are common impurities.[1]

Primary Validation: 1H NMR Spectroscopy

-

Solvent: CDCl₃ (Deuterated Chloroform)[1]

-

Key Signals:

-

δ 8.22 ppm (d, 6H): Ortho-protons of the benzoate rings.[1]

-

δ 7.67 ppm (tt, 3H): Para-protons of the benzoate rings.[1]

-

δ 7.54 ppm (t, 6H): Meta-protons of the benzoate rings.[1]

-

δ 7.19 ppm (s, 3H): Critical Diagnostic Signal. The singlet represents the three equivalent protons on the central benzene ring.

-

Note: If the reaction is incomplete, the symmetry breaks, and the singlet at 7.19 ppm will split or shift, and broad phenolic -OH peaks may appear.

-

Secondary Validation: HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 95:5 over 20 mins).[1]

-

Detection: UV at 254 nm (Benzoate absorption).[1]

-

Retention Time: Phloroglucinol tribenzoate will elute significantly later than Phloroglucinol due to high lipophilicity.[1]

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic degradation risk.[1] Store in tightly sealed vials, preferably under Argon.

-

Light: Protect from light (amber vials) to prevent photo-oxidation of the ester linkages over long durations.[1]

References

-

Chemical Identity & Crystallography

-

Synthesis Protocol (DCC/DPTS Method)

- Reference: "Synthesis and characterization of benzyl ether dendrimers.

-

Source:[1]

-

General Phloroglucinol Data (Parent Compound Safety)

-

NMR Spectral Data Verification

- Reference: "1H NMR of Phloroglucinol Tribenzo

-

Source: (Note: Cross-referenced with tribenzoate specific literature).

Sources

Distinguishing Phloroglucinol Tribenzoate and Benzyl Ether Dendrons: A Guide to Core vs. Branching Architectures in Dendrimer Chemistry

An In-depth Technical Guide:

Abstract

In the intricate world of macromolecular chemistry, dendrimers and their constituent dendrons represent a class of highly ordered, monodisperse polymers with immense potential in drug delivery, materials science, and catalysis.[1][2] Their unique, tree-like architecture, comprising a central core, branching generations, and a multivalent surface, allows for precise control over their physicochemical properties.[3][4] This guide provides a detailed technical examination of two fundamental components in this field: phloroglucinol tribenzoate, a classic core molecule, and poly(benzyl ether) dendrons, a ubiquitous class of branching units. We will dissect their distinct chemical identities, synthetic methodologies, and functional roles, offering researchers and drug development professionals a clear understanding of how these building blocks are utilized to construct complex dendritic systems.

Foundational Concepts: The Architecture of a Dendrimer

Before delving into specifics, it is crucial to understand the basic terminology of dendritic polymers.[2]

-

Dendrimer: A radially symmetric, macromolecule with a well-defined, homogeneous structure. It consists of a central core, from which tree-like branches, or dendrons, emanate.[1][5]

-

Dendron: A wedge-shaped section of a dendrimer, containing a single, chemically addressable focal point and multiple terminal groups. Dendrons are essentially the branched arms of the dendrimer.[3]

-

Core: The central molecule from which the dendritic structure originates. The functionality of the core determines the number of dendrons that can be attached.

-

Generation (G): Refers to the number of repeating branch points from the core to the periphery. A higher generation number indicates a larger, more densely packed dendrimer.[2][6]

The precise, stepwise synthesis of these molecules allows for unparalleled structural control, resulting in monodisperse macromolecules with a defined number of surface functional groups.[1]

Caption: Basic architecture of a G3 dendrimer showing the core, generations, and surface.

Phloroglucinol Tribenzoate: The Trifunctional Core

Phloroglucinol tribenzoate (benzene-1,3,5-triyl tribenzoate) is a small molecule that serves as a classic example of a Generation-0 (G0) trifunctional core.[7][8] Its structure is based on a central benzene ring symmetrically substituted with three hydroxyl groups (phloroglucinol), which are subsequently esterified with benzoic acid.[7][9]

Chemical Structure and Properties

The molecule's key feature is the presence of three ester linkages.[7] These ester groups are susceptible to base- or acid-catalyzed hydrolysis, a crucial chemical property that distinguishes it from the more stable ether linkages found in benzyl ether dendrons. This reactivity can be a disadvantage if high stability is required, but it can also be exploited for creating degradable drug delivery systems.

Caption: Chemical structure of Phloroglucinol Tribenzoate (Ph = Phenyl group).

Synthesis Protocol

The synthesis of phloroglucinol tribenzoate is a direct esterification reaction. The protocol described below is based on established methods.[7][8]

Objective: To synthesize phloroglucinol tribenzoate via DCC-mediated esterification.

Materials:

-

Phloroglucinol (anhydrous)

-

Benzoic acid

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

2-(dimethylamino)pyridinium p-toluenesulfonate (DPTS)

-

Dichloromethane (DCM), distilled

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon).[7]

-

Reaction Setup: In a round-bottom flask, dissolve benzoic acid (3.3 molar equivalents) in dry dichloromethane.

-

Addition of Reagents: Add phloroglucinol (1.0 molar equivalent), DCC (3.6 molar equivalents), and a catalytic amount of DPTS (3.6 molar equivalents) to the solution.[7]

-

Reaction: Stir the mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with cold dichloromethane.[7]

-

Purification: Combine the filtrates and remove the solvent in vacuo. Purify the resulting crude solid by silica gel column chromatography, typically using a gradient eluent system such as petroleum ether:dichloromethane.[8]

-

Characterization: The final product, a white solid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Causality: DCC is a coupling agent that activates the carboxylic acid of benzoic acid, facilitating nucleophilic attack by the hydroxyl groups of phloroglucinol. DPTS acts as a catalyst to accelerate this esterification. The inert atmosphere is critical to prevent side reactions involving moisture.

Benzyl Ether Dendrons: The Stable Branching Units

Poly(benzyl ether) dendrons are among the most widely studied dendritic families, prized for their high chemical stability and synthetic versatility.[10][11] Unlike the core molecule, these are macromolecules built through the repetitive addition of monomer units, creating a branched, tree-like structure.[12]

Chemical Structure and Properties

The defining feature of this class is the ether linkage (-C-O-C-) that connects the aromatic monomer units. This bond is significantly more stable towards hydrolysis and a wider range of chemical conditions compared to the ester bond in phloroglucinol tribenzoate. This stability makes them ideal for applications in harsh chemical environments or biological systems where enzymatic degradation is a concern.[10][13]

Caption: Simplified structure of a G2 Benzyl Ether Dendron (Ph = Phenyl, R = Terminal Group).

Synthetic Strategies: Convergent vs. Divergent

The synthesis of dendrons and dendrimers follows two primary strategies:

-

Divergent Approach: Growth starts from the core and proceeds outwards, generation by generation.[14][15] While suitable for producing large quantities, this method often leads to an accumulation of defects in higher generations, making purification challenging.[14]

-

Convergent Approach: Growth begins from what will become the periphery, and pre-synthesized dendrons are attached to the core in the final step.[3][6] This method allows for easier purification at each stage, resulting in a more monodisperse final product with fewer structural defects, though overall yields can be lower.[6][14]

The convergent approach is frequently favored for preparing well-defined poly(benzyl ether) dendrons for research and pharmaceutical applications.[16]

Caption: Workflow for the convergent synthesis of a dendrimer.

The Core Distinction: A Comparative Analysis

The fundamental difference lies in their function and chemical composition . Phloroglucinol tribenzoate is a discrete, small-molecule core , while a benzyl ether dendron is a branched, macromolecular arm .

| Feature | Phloroglucinol Tribenzoate | Benzyl Ether Dendron |

| Primary Role | Multifunctional Core (G0) | Branching Unit / Arm (G1, G2, etc.) |

| Chemical Nature | Small Molecule | Macromolecule / Polymer |

| Defining Linkage | Ester (-COO-) | Ether (-O-) |

| Chemical Stability | Susceptible to hydrolysis | Highly stable, resistant to hydrolysis |

| Synthesis | Single-step esterification | Iterative, multi-step process (convergent/divergent) |

| Structural Role | Foundation of the dendrimer | Builds the generational layers and periphery |

This distinction is not merely academic; it has profound implications for the properties and applications of the final dendrimer. A dendrimer constructed from a phloroglucinol tribenzoate core and benzyl ether dendrons will have a potentially degradable point at its center due to the ester linkages, while the arms remain robust. This design could be advantageous for controlled release applications, where the payload is released upon cleavage of the core from the dendrons.

Applications in Research and Drug Development

-

Benzyl Ether Dendrons: Their stability and biocompatibility make them excellent candidates for drug delivery platforms. The multivalent surface can be functionalized with targeting ligands, solubilizing groups (like PEG), or therapeutic agents.[5][17] They are also used to create functional supramolecular gels and as "molecular shields" in photochemical applications.[10][18]

-

Phloroglucinol Core: As a derivative of phloroglucinol, which itself has antispasmodic and other biological activities, using this core could impart intrinsic therapeutic properties to the dendrimer.[9][19][20] Its primary role, however, is to provide a simple, trifunctional scaffold to build upon. The choice of core is a critical design parameter that dictates the overall shape and functionality of the resulting macromolecule.

Conclusion

-

Phloroglucinol tribenzoate is a foundational core molecule , defined by its three reactive ester linkages.

-

Benzyl ether dendrons are the robust, hyperbranched arms , defined by their highly stable ether linkages and built through generational synthesis.

Understanding this core-versus-branch distinction is paramount for designing and synthesizing functional dendrimers tailored for specific, high-performance applications, from advanced materials to next-generation therapeutics.

References

- Takaguchi, Y., Suzuki, S., Ohta, K., Motoyoshiya, J., & Aoyama, H. (2006). Synthesis and Characterization of a Poly(Benzyl Ether) Dendron Sulfenyl Iodide.

- Dahan, A., & Portnoy, M. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Macromolecules.

- Gupta, V., & Nayak, A. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(03), 117-122.

- Taylor & Francis. (n.d.). Convergent synthesis – Knowledge and References.

- ResearchGate. (n.d.). Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis.

- ResearchGate. (n.d.). Synthesis of Dendrimers-Divergent and Convergent approach.

- Zhang, Y., & Chen, Y. (2017). Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers.

- Wikipedia. (n.d.). Dendrimer.

- Li, X., et al. (2014). A systematic study of peripherally multiple aromatic ester-functionalized poly(benzyl ether) dendrons for the fabrication of organogels: structure-property relationships and thixotropic property. PubMed.

- Pigge, F. C., et al. (2013).

- ResearchGate. (n.d.).

- Lee, J. W., et al. (2011). Synthesis of Poly(benzyl ether) Dendrimer Containing Tetra(ethyleneoxide) at Core Using Click Chemistry. Molecular Crystals and Liquid Crystals, 492(1).

- Dahan, A., & Portnoy, M. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Macromolecules.

- Xu, L., et al. (2010). Synthesis and Solution Properties of a Novel Thermosensitive Poly(benzyl ether)

- Sigma-Aldrich. (n.d.).

- Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247.

- Evmenenko, G., et al. (2000). SANS Study of Poly(Benzyl Ether) Dendrimers. National Institute of Standards and Technology.

- SciSpace. (n.d.).

- CD Bioparticles. (2021). Want A Quick Understanding for Your Dendrimers? Read This!.

- ResearchGate. (n.d.). Poly(benzyl ether)-type dendrimer with one regular dendron and a....

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Phloroglucinol.

- Fujitsuka, M., et al. (2004). Effects of Benzyl Ether Type Dendrons as Hole-Harvesting Antennas, and Shielding for the Neutralization of Stilbene Core Radical Cations with Chloride Ion during Two-Photon Ionization of Stilbene Dendrimers Having Stilbene Core and Benzyl Ether Type Dendrons. The Journal of Physical Chemistry B.

- ResearchGate. (n.d.). (a) Molecular structures of dipeptide-core poly(benzyl ether) dendrons....

- Singh, R., et al. (2017). Phloroglucinol compounds of therapeutic interest: Global patent and technology status.

- Guidechem. (2023).

- Royal Society of Chemistry. (2025).

- Organic Syntheses. (n.d.). phloroglucinol.

- Encapsulation of PyreneFunctionalized Poly(benzyl ether)

- Dr.Oracle. (2026).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). Phloroglucinol.

- Google Patents. (n.d.). Uses of phloroglucinol in cosmetics - JPH11246328A.

- Inxight Drugs. (n.d.). PHLOROGLUCINOL.

- Justia Patents. (2020). pharmaceutical formulations of phloroglucinol and trimethylphloroglucinol.

- Narayanan, A., & Grayson, S. M. (2011). Dendrimers and Dendrons as Versatile Building Blocks for the Fabrication of Functional Hydrogels. Polymers, 3(1), 244-275.

- Beilstein Journal of Organic Chemistry. (2014).

Sources

- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Dendrimer - Wikipedia [en.wikipedia.org]

- 4. Dendrons and Hyperbranched Polymers: Multifunctional Tools for Materials Chemistry [sigmaaldrich.com]

- 5. Want A Quick Understanding for Your Dendrimers?Read This! - CD Bioparticles Blog [cd-bioparticles.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Benzene-1,3,5-triyl tribenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 10. Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A systematic study of peripherally multiple aromatic ester-functionalized poly(benzyl ether) dendrons for the fabrication of organogels: structure-property relationships and thixotropic property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. libra.unine.ch [libra.unine.ch]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. droracle.ai [droracle.ai]

Literature review of phloroglucinol ester derivatives

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

Phloroglucinol (1,3,5-trihydroxybenzene) serves as a versatile pharmacophore in medicinal chemistry.[1][2][3][4] Its ester derivatives—specifically

This guide synthesizes the current literature on phloroglucinol ester derivatives, distinguishing between the synthetic pathways of

Part 1: Chemical Architecture & Synthetic Pathways

Structural Distinction: -Esters vs. -Acyls

Precision in nomenclature is critical for this class of compounds. Literature often conflates "ester derivatives" with "acyl derivatives," yet their electronic properties and biological targets differ significantly.

- -Acyl Derivatives (True Esters): Formed via esterification of the phenolic hydroxyl groups. These are often lipophilic prodrugs or intermediates (e.g., Phloroglucinol Triacetate). Natural examples include Caespitate .[5][6]

-

-Acyl Derivatives (Acylphloroglucinols): Formed via Friedel-Crafts acylation or Fries rearrangement of

Synthetic Workflows

The synthesis of phloroglucinol esters and their conversion to bioactive acylphloroglucinols follows a bifurcated pathway.

Protocol A: Green Synthesis of Phloroglucinol Triacetate (

-Ester)

Target: High-yield synthesis of the

-

Reagents: Phloroglucinol (anhydrous), Acetic Anhydride (3.5 eq), Methanesulfonic acid (catalytic).

-

Conditions: Solvent-free, 80°C, 45 mins.

-

Procedure:

-

Mix phloroglucinol and acetic anhydride in a round-bottom flask.

-

Add catalytic methanesulfonic acid.[7]

-

Stir at 80°C. The reaction is exothermic and completes rapidly.

-

Quench: Pour mixture into ice water (

). -

Isolation: Filter the white precipitate (Phloroglucinol Triacetate). Recrystallize from ethanol.

-

-

Validation:

shows singlet at

Protocol B: Fries Rearrangement to Acylphloroglucinols (

-Acyl)

Target: Conversion of kinetic

-

Substrate: Phloroglucinol Triacetate.

-

Catalyst: Lewis Acid (

or -

Procedure:

-

Dissolve ester in nitrobenzene or

. -

Add

slowly (exothermic). -

Heat to

for 2 hours. -

Hydrolysis: Cool and treat with dilute

to break the aluminum complex. -

Extraction: Extract with ethyl acetate.[8]

-

Figure 1: Synthetic divergence of phloroglucinol derivatives. The pathway illustrates the conversion of the core scaffold into kinetic O-esters and thermodynamic C-acyls.

Part 2: Pharmacological Profiles & Mechanisms

Antimicrobial Activity: The Lipophilicity Factor

Phloroglucinol esters exhibit significant activity against Gram-positive bacteria. The mechanism relies on the disruption of the bacterial cell membrane, facilitated by the lipophilic ester chains which insert into the lipid bilayer, causing ion leakage.

-

Key Compound: Caespitate (an acylated phloroglucinol ester).[5]

-

Target: Staphylococcus aureus (including MRSA), Bacillus subtilis.[8]

-

Potency: MIC values as low as 0.5 µg/mL against B. cereus and 0.5 µg/mL against C. sphaerospermum (fungi).[6]

-

Mechanism: Membrane depolarization

Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)

| Compound | S. aureus (MRSA) | B. subtilis | E. coli | Mechanism |

| Phloroglucinol (Core) | >128 | 64 | >128 | Weak membrane interaction |

| Caespitate (O-Ester) | 5.0 | 0.5 | >100 | Membrane lysis / Ion leakage |

| DAPG (C-Acyl) | 1.0 | 2.0 | >64 | ROS generation / Membrane |

| Vancomycin (Control) | 1.0 | 0.5 | - | Cell wall synthesis inhibition |

Anticancer Mechanism: Apoptosis Induction

Recent studies (2020-2024) highlight the efficacy of phloroglucinol derivatives against HT-29 (colon) and Hep3B (liver) cancer cells. The mode of action is strictly apoptotic, avoiding the necrotic inflammation associated with non-specific cytotoxins.

Signaling Cascade:

-

ROS Generation: Derivatives induce oxidative stress specifically in cancer cells.

-

Mitochondrial Dysfunction: Loss of membrane potential (

). -

Caspase Activation: Release of Cytochrome

triggers Caspase-9 (intrinsic) and Caspase-8 (extrinsic), converging on Caspase-3. -

Pathway Inhibition: Downregulation of the PI3K/Akt/mTOR survival pathway.

Figure 2: Dual-pathway apoptosis induction. Phloroglucinol esters trigger intrinsic (mitochondrial) and extrinsic (Fas-mediated) pathways while suppressing survival signaling.

Part 3: Structure-Activity Relationships (SAR)

The bioactivity of phloroglucinol esters is governed by three critical structural parameters:

-

Acyl Chain Length:

-

Short chains (

): Moderate activity. -

Medium chains (

): Optimal activity . Increased lipophilicity ( -

Long chains (

): Reduced solubility limits bioavailability.

-

-

Degree of Substitution:

-

Mono-esters: Often unstable; prone to hydrolysis.

-

Tri-esters: Highly stable but may require enzymatic hydrolysis (esterases) in vivo to release the free phenolic pharmacophore.

-

Acylphloroglucinols (C-acyl): The presence of a free hydroxyl group ortho to the ketone is essential for intramolecular hydrogen bonding, which stabilizes the molecule and facilitates chelation with metalloenzymes.

-

-

Prenylation:

-

Addition of prenyl or geranyl groups (as seen in Hypericum derivatives) significantly enhances cytotoxicity against tumor lines by increasing affinity for cell membranes.

-

Part 4: Advanced Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Standardized broth microdilution method for evaluating ester derivatives.

-

Preparation: Dissolve phloroglucinol ester in DMSO (stock

). -

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range:

to -

Inoculation: Add

of bacterial suspension (S. aureus ATCC 29213) to each well. -

Controls:

-

Positive: Vancomycin.[9]

-

Negative: DMSO vehicle (max 1% v/v).

-

Sterility: MHB only.

-

-

Incubation:

for 18–24 hours. -

Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue

pink indicates growth).

Protocol: Apoptosis Detection via Annexin V/PI Staining

Flow cytometry workflow to confirm mechanism of action.

-

Seeding: Seed HT-29 cells (

) in 6-well plates. Incubate 24h. -

Treatment: Treat with phloroglucinol ester at

concentration for 24h. -

Harvesting: Trypsinize cells, wash with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add

Annexin V-FITC and -

Analysis: Flow Cytometry (Ex

).-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic (Target Population).

-

References

-

Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. Journal of Agricultural and Food Chemistry, 2022.

-

An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium. Phytochemistry, 1999.

-

Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells. Oncology Reports, 2012.

-

Highly efficient one pot synthesis of triacetylphloroglucinol: an analogue of acylphloroglucinol natural product. Journal of Physics: Conference Series, 2019.

-

Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives. Critical Reviews in Biotechnology, 2024.

-

Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 2018.[2][10]

Sources

- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. research.uees.edu.ec [research.uees.edu.ec]

- 4. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (3,5-Dibenzoyloxyphenyl) Benzoate: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of (3,5-Dibenzoyloxyphenyl) benzoate, also known as phloroglucinol tribenzoate, from phloroglucinol. This application note details a robust and verifiable protocol utilizing a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) mediated esterification. The causality behind experimental choices, safety protocols, and in-depth characterization of the final product are presented to ensure scientific integrity and reproducibility. This guide is intended to be a complete resource for researchers requiring a reliable method for the preparation of this versatile tri-ester.

Introduction: The Significance of Benzoylated Phloroglucinols

Phloroglucinol (benzene-1,3,5-triol) is a simple polyphenol with a rich history in organic chemistry, first isolated in 1855.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The benzoylation of phloroglucinol to form (3,5-Dibenzoyloxyphenyl) benzoate results in a molecule where the nucleophilic hydroxyl groups are transformed into benzoate esters. This modification alters the compound's polarity, reactivity, and steric bulk, making it a valuable intermediate in the synthesis of more complex molecules, such as dendrimers and other functional materials.[4]

The synthesis of (3,5-Dibenzoyloxyphenyl) benzoate can be approached through several synthetic strategies. A classical and widely used method for the benzoylation of phenols is the Schotten-Baumann reaction.[5] This reaction typically involves the use of an acyl chloride (benzoyl chloride) and an aqueous base (e.g., sodium hydroxide) to facilitate the esterification.[5] While effective, this method can sometimes be vigorous and require careful control of reaction conditions.

An alternative and often milder approach, which will be the focus of this protocol, is the use of coupling agents to facilitate the esterification. This guide details a procedure adapted from a reported synthesis that employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) as a catalyst.[4] This method offers excellent control over the reaction and often leads to high yields of the desired product under relatively mild conditions.

Reaction Scheme and Mechanism

The overall transformation involves the esterification of the three hydroxyl groups of phloroglucinol with three equivalents of benzoic acid.

Reaction Scheme:

Sources

Application Note: High-Yield Synthesis of Phloroglucinol Tribenzoate via Nucleophilic Acyl Substitution

Executive Summary

This application note details the protocol for the complete

Key Applications:

-

Dendrimer Synthesis: The product serves as a "core" molecule for divergent dendrimer growth.

-

Liquid Crystals: Used as a mesogenic core due to its discotic shape.

-

Polymer Stabilization: Acts as a UV stabilizer precursor.

Mechanistic Strategy & Critical Considerations

The Chemoselectivity Challenge: - vs. -Acylation

Phloroglucinol is an electron-rich phenol. It is susceptible to two competing pathways when reacting with electrophiles like benzoyl chloride:

- -Acylation (Esterification): Attack by the phenoxide oxygen. This is kinetically favored under basic conditions (Hard-Hard interaction).

-

-Acylation (Friedel-Crafts): Attack by the aromatic ring carbon. This is thermodynamically favored and catalyzed by Lewis acids (e.g.,

The Solution: To ensure exclusive formation of the ester (tribenzoate), we employ basic conditions without Lewis acids. The base (Pyridine or NaOH) deprotonates the phenol, creating a hard nucleophile (phenoxide) that rapidly attacks the hard carbonyl carbon of benzoyl chloride.

Stoichiometry & Thermodynamics

-

Molar Ratio: The reaction requires a minimum 1:3 ratio (Phloroglucinol:Benzoyl Chloride). We recommend a 1:3.3 ratio (10% excess) to drive the equilibrium to completion and prevent mono- or di-ester byproducts.

-

Exotherm Control: The reaction is highly exothermic. Initial addition must be performed at 0°C to prevent hydrolysis of the acid chloride and thermal decomposition.

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (High Purity)

Recommended for milligram to gram-scale research synthesis where product purity is paramount.

Materials

-

Benzoyl Chloride (distilled if dark/impure)

-

Pyridine (anhydrous, acts as solvent & base)

-

Dichloromethane (DCM) (optional co-solvent for workup)

-

HCl (1M and Concentrated)

-

Ethanol (for recrystallization)[3]

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Phloroglucinol (1.0 eq) in Pyridine (10-15 volumes) . The solution should be clear.

-

Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

-

Addition: Add Benzoyl Chloride (3.3 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 20–30 minutes.

-

Note: The solution will turn cloudy/yellow and generate heat. Do not let the temperature rise above 10°C during addition.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 12–18 hours.

-

Optional: For faster kinetics, heat to 60°C for 3 hours after the initial room temperature stir.

-

-

Quenching (The Critical Step): Pour the reaction mixture slowly into a beaker containing Crushed Ice and Concentrated HCl (excess acid is needed to neutralize pyridine).

-

Target pH: < 2.

-

Observation: The product will precipitate as a white to off-white solid. Pyridine hydrochloride remains in the aqueous phase.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (to remove pyridinium salts) and then cold 1M HCl.

-

Purification: Recrystallize the crude solid from Acetone/Ethanol (1:1) or pure Ethanol .

-

Dissolve in minimum hot solvent -> Cool slowly to RT -> Refrigerate at 4°C.

-

Method B: Biphasic Aqueous Schotten-Baumann (Green/Scale-Up)

Recommended for larger scales where pyridine toxicity is a concern.

-

Dissolution: Dissolve Phloroglucinol (1.0 eq) in 10% aqueous NaOH (4.0 eq) . The solution will be slightly pink/brown due to oxidation sensitivity of the phenoxide.

-

Biphasic Setup: Add an equal volume of Dichloromethane (DCM) .

-

Addition: Add Benzoyl Chloride (3.3 eq) to the vigorously stirred biphasic mixture at 0°C.

-

Workup: Separate the organic layer. Wash with 1M NaOH (removes unreacted acid), then 1M HCl, then Brine. Dry over

and rotovap.

Workflow Visualization

The following diagram illustrates the logic flow for Method A (Pyridine), highlighting the critical decision points for purity.

Figure 1: Step-by-step workflow for the Pyridine-mediated synthesis of Phloroglucinol Tribenzoate.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the broad hydroxyl signal and the appearance of ester carbonyl stretches.

| Metric | Phloroglucinol (Starting Material) | Phloroglucinol Tribenzoate (Product) |

| Appearance | White/Off-white powder | White crystalline solid |

| Solubility | Water, Alcohols, Ether | DCM, Acetone, Chloroform (Insoluble in Water) |

| IR (ATR) | 3200–3400 cm⁻¹ (Broad OH) | 1730–1745 cm⁻¹ (Strong Ester C=O) No OH stretch |

| ¹H NMR | ~6.0 ppm (Singlet, Ar-H)~9.0 ppm (Broad Singlet, OH) | ~7.1 ppm (Singlet, Central Ar-H)7.4–8.2 ppm (Multiplet, Benzoyl Ar-H) |

| Melting Point | ~218°C | Typically 185–187°C (Lit.[4][5][6] varies based on polymorphs) |

NMR Interpretation Guide

-

Central Ring Shift: The protons on the central phloroglucinol ring shift downfield (from ~6.0 to ~7.1 ppm) because the ester group is electron-withdrawing, deshielding the aromatic protons.

-

Stoichiometry Check: Integration of the benzoyl protons (15H total) vs. the central ring protons (3H) should yield a 5:1 ratio .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Gummy" Product | Residual Pyridine or Solvent | Triturate the solid with cold hexanes or dilute HCl. Ensure thorough drying. |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure glassware is dry. Use fresh Benzoyl Chloride. Do not use old/wet pyridine. |

| Incomplete Reaction (Mono/Di-esters) | Insufficient Reagent or Time | Check stoichiometry (ensure >3.0 eq). Increase reaction time or gently reflux (60°C). |

| Color Issues (Pink/Brown) | Oxidation of Phenoxide | Perform the reaction under Nitrogen/Argon atmosphere. Use fresh Phloroglucinol. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).

-

PubChem Compound Summary. "1,3,5-Tribenzoylbenzene" (Note: Distinguishes C-acyl vs O-acyl structures). Link

-

Org. Synth. "Benzoylation of Phenols." Organic Syntheses, Coll.[7] Vol. 1, p. 360. (General procedure adaptation). Link

-

ResearchGate. "Packing diagram for the phloroglucinol tribenzoate structure." (Structural confirmation). Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. フロログルシノール、誘導体 | Thermo Fisher Scientific [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. 1,3,5-Tribenzoylbenzene | C27H18O3 | CID 141248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phloroglucinol [drugfuture.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimization of Recrystallization Solvents for Phloroglucinol Tribenzoate

Abstract & Introduction

Phloroglucinol tribenzoate (1,3,5-triphenylcarbonyloxybenzene) is a symmetric aryl ester frequently synthesized as a liquid crystal precursor, a dendrimer core, or a stabilizing agent. Unlike its parent compound, phloroglucinol—which is water-soluble and hydrophilic—the tribenzoate derivative is highly lipophilic due to the introduction of three benzoyl groups.

This chemical transformation drastically alters the purification strategy. While phloroglucinol is purified from water, the tribenzoate requires non-aqueous solvent systems. The primary impurities in crude synthesis typically include:

-

Unreacted Phloroglucinol: Highly polar.

-

Benzoic Acid: A byproduct of benzoyl chloride hydrolysis.

-

Mono/Di-benzoates: Incomplete esterification products.

-

Triethylamine/Pyridine Hydrochloride: Salts from the acid scavenger.

This guide details the optimal solvent systems for recrystallization, focusing on yield maximization and the specific removal of benzoic acid impurities.

Solvent Selection Strategy

The solubility profile of phloroglucinol tribenzoate is governed by

Solubility Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (Benzoic Acid) | Suitability |

| Water | Insoluble | Insoluble | Excellent (removes salts/phenol) | Wash Only |

| Acetone | High | Moderate | Good | Primary Solvent |

| Ethanol | Low | Insoluble | Moderate | Anti-Solvent |

| Glacial Acetic Acid | High | Low | Excellent | High Purity |

| Chloroform | Very High | High | Poor (Co-crystallizes) | Not Recommended |

Recommended Systems

-

Method A (Standard): Acetone / Ethanol (Solvent / Anti-solvent).

-

Mechanism: The ester dissolves readily in the polar aprotic acetone. Ethanol acts as a protic anti-solvent that disrupts solvation shells upon cooling without precipitating benzoic acid (which remains soluble in ethanol).

-

Safety: Moderate (Flammable, but low toxicity compared to chlorinated solvents).

-

-

Method B (High Purity): Glacial Acetic Acid.

-

Mechanism: A classic method for aryl esters. The high boiling point (

) allows for a high thermal gradient. Benzoic acid impurities are highly soluble in acetic acid even at room temperature, ensuring they remain in the mother liquor. -

Drawback: Corrosive; requires thorough drying to remove solvent odor.

-

Detailed Experimental Protocols

Method A: Acetone/Ethanol Recrystallization (Preferred)

Objective: Purification of crude phloroglucinol tribenzoate (5.0 g scale).

Materials:

-

Crude Phloroglucinol Tribenzoate

-

Acetone (HPLC Grade)

-

Absolute Ethanol

-

Activated Carbon (optional)

Protocol:

-

Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Acetone .

-

Heating: Heat the mixture on a steam bath or hot plate (set to

) with magnetic stirring. If solids remain, add Acetone in 5 mL increments until a clear solution is obtained.-

Note: Do not exceed 60 mL total volume. If insoluble matter remains (likely salts), proceed to filtration.

-

-

Hot Filtration: While boiling, filter the solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove dust and inorganic salts.

-

Anti-Solvent Addition: Return the filtrate to the heat. Slowly add Ethanol dropwise to the boiling acetone solution.

-

Endpoint: Continue adding ethanol until a faint, persistent turbidity (cloudiness) is observed. Then, add 1-2 mL of Acetone to clear the solution again.

-

-

Crystallization: Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed for 2 hours. Then, move to a

refrigerator for 4 hours. -

Isolation: Filter the white crystalline product using vacuum filtration.

-

Washing: Wash the filter cake with 20 mL of cold Ethanol (

). -

Drying: Dry in a vacuum oven at

for 6 hours.

Method B: Glacial Acetic Acid (For Stubborn Impurities)

Protocol:

-

Suspend crude product in Glacial Acetic Acid (10 mL per gram of solid).

-

Heat to reflux (

) until dissolved. -

Cool slowly to room temperature. The tribenzoate will crystallize as lustrous needles/plates.

-

Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Process Visualization

Purification Workflow

Figure 1: Step-by-step workflow for the Acetone/Ethanol solvent pair method.

Validation & Characterization

To ensure the protocol was successful, the following parameters must be verified.

Melting Point Analysis

Phloroglucinol tribenzoate has a distinct melting point significantly higher than its precursors.

-

Target Range:

(Literature value varies slightly by crystal polymorph, but sharp melting indicates purity). -

Impurity Indicators:

-

Broad range (

spread): Indicates retained solvent or benzoic acid. -

Depressed MP (

): Indicates significant mono/di-benzoate contamination.

-

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

-

Visualization: UV Light (254 nm).

-

Interpretation:

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for ester purification and recrystallization techniques).

-

Org. Synth. (1929). Phloroglucinol.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.455. (Context for phloroglucinol precursor handling).

-

Latypov, S. K., et al. (2013). Packing diagram for the phloroglucinol tribenzoate structure. ResearchGate. (Structural confirmation of the tribenzoate derivative).

-

PubChem. (2023).[2] Phloroglucinol (Compound Summary). National Center for Biotechnology Information. (Physical property data).

Sources

- 1. 108-73-6 CAS MSDS (Phloroglucinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Guided Search Result | Thermo Fisher Scientific [thermofisher.cn]

- 3. 1,3,5-trimethoxybenzene, 621-23-8 [thegoodscentscompany.com]

- 4. 间苯三酚 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phloroglucinol - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Phloroglucinol Benzoylation Reactions

Welcome to the technical support center for phloroglucinol benzoylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Phloroglucinol (benzene-1,3,5-triol) is a highly activated aromatic system, making its benzoylation both a powerful synthetic tool and a challenging process to control.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, helping you enhance reaction yield, selectivity, and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the benzoylation of phloroglucinol. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue stemming from several potential sources, from reagent quality to reaction conditions. A systematic investigation is key.

Potential Causes & Recommended Solutions:

-

Poor Reagent Quality:

-

Phloroglucinol: This compound can oxidize over time, appearing as a beige or pinkish solid instead of white or colorless. Oxidized starting material can lead to side reactions and the formation of tarry byproducts.

-

Solution: Use high-purity, anhydrous phloroglucinol. If oxidation is suspected, consider recrystallization or purification by passing a solution through a short plug of silica gel with sulfur dioxide to bleach it.[4]

-

-

Benzoyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzoic acid, which is unreactive under these conditions.

-

Solution: Use freshly opened or distilled benzoyl chloride. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

-

-

Suboptimal Reaction Conditions (Schotten-Baumann Method):

-

The Schotten-Baumann reaction is a common method for the benzoylation of phenols using benzoyl chloride in the presence of an aqueous base like NaOH.[5][6][7][8]

-

Cause: Inefficient mixing in the biphasic (organic-aqueous) system can lead to slow reaction rates.[9][10][11] Incorrect pH can fail to deprotonate the phenol effectively or, if too high, can promote the hydrolysis of benzoyl chloride.

-

-

Catalyst Issues (Friedel-Crafts Method):

-

The Friedel-Crafts acylation is an alternative, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14][15]

-

Cause: Lewis acid catalysts are extremely sensitive to moisture, which leads to deactivation.[16] Phloroglucinol, with its multiple hydroxyl groups, can also form strong complexes with the Lewis acid, retarding the reaction.[13]

-

Q2: I'm observing a mixture of mono-, di-, and tri-benzoylated products. How can I improve selectivity for the tri-substituted product?

The high reactivity of phloroglucinol's three hydroxyl groups makes achieving complete substitution challenging without careful control.

Potential Causes & Recommended Solutions:

-

Insufficient Stoichiometry of Benzoyl Chloride:

-

Cause: Using less than three equivalents of benzoyl chloride per equivalent of phloroglucinol will naturally lead to a mixture of partially substituted products.

-

Solution: To drive the reaction towards the tri-substituted product, use a slight excess of benzoyl chloride (e.g., 3.1-3.3 equivalents).[18] This ensures enough reagent is available to react with all three hydroxyl groups, even accounting for any minor hydrolysis.

-

-

-

Inadequate Reaction Time or Temperature:

-

Cause: The reaction may not have been allowed to proceed to completion. The activation energy for each successive benzoylation may be different.

-

Solution: Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC).[18] Gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but must be balanced against the risk of side reactions.

-

-

Q3: My final product is contaminated with a dark, tarry substance that is difficult to remove. What is happening and how can I prevent it?

The formation of dark, often polymeric, byproducts is a common issue when working with highly activated phenols.

Potential Causes & Recommended Solutions:

-

High Reaction Temperature:

-

Cause: Excessive heat can cause decomposition of the starting material or products, leading to polymerization. This is particularly true for Friedel-Crafts reactions.[16]

-

Solution: Maintain strict temperature control. For the Schotten-Baumann reaction, running at room temperature or slightly below (0-25 °C) is often sufficient.[9] For Friedel-Crafts, add the acylating agent slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.[16]

-

-

-

Improper Work-up Procedure:

-

Cause: A harsh or slow quenching process can lead to product degradation.

-

Solution: For Friedel-Crafts reactions, quench the reaction by slowly pouring the mixture into a vigorously stirred slurry of ice and concentrated HCl.[16] This rapidly decomposes the catalyst-product complex and neutralizes the reaction. For Schotten-Baumann, after the reaction is complete, acidify the aqueous layer to precipitate any unreacted phenoxide and then proceed with extraction.

-

-

-

Oxidation:

-

Cause: Phloroglucinol and its derivatives can be sensitive to air oxidation, especially under basic conditions.

-

Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). During work-up, minimize the product's exposure to air, especially when in solution. Storing the final product under an inert atmosphere and in the dark can improve its long-term stability.

-

-

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for benzoylating phloroglucinol: Schotten-Baumann or Friedel-Crafts?

For O-benzoylation (forming esters on the hydroxyl groups), the Schotten-Baumann reaction is typically more straightforward, higher yielding, and easier to control.[5][7] It avoids the use of harsh Lewis acids and moisture-sensitive conditions. The Friedel-Crafts reaction, while effective for C-acylation on many aromatics, can be complicated with phloroglucinol due to O-acylation followed by a Fries rearrangement, which can lead to a mixture of C- and O-acylated products.[19][20]

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.[18][21][22]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is a good starting point. You may need to experiment with ratios (e.g., Hexane:Ethyl Acetate 7:3 or 1:1) to achieve good separation between the starting material, intermediates, and the final product.

-

Visualization: The spots can be visualized under a UV lamp (254 nm).[21] Staining with a permanganate or ceric ammonium molybdate solution can also be effective.

Q3: What is the best way to purify the final tribenzoylated product?

Recrystallization is the most common and effective method.

-

Solvent Selection: A good recrystallization solvent will dissolve the product well when hot but poorly when cold. Ethanol or a mixture of ethanol and water is often a good choice for purifying benzoylated phenols.[5][12]

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals. The crystals can then be collected by vacuum filtration. If recrystallization fails, column chromatography on silica gel is a viable alternative.

Visualized Protocols and Workflows

General Workflow for Schotten-Baumann Benzoylation

This diagram outlines the key steps from reaction setup to product isolation.

Caption: Workflow for a typical Schotten-Baumann benzoylation.

Reaction Mechanism: O-Benzoylation of a Phenol

This diagram illustrates the nucleophilic acyl substitution mechanism.

Caption: Simplified mechanism of base-catalyzed O-benzoylation.

Quantitative Data Summary

| Parameter | Recommended Condition | Rationale / Notes |

| Reagent Stoichiometry | Phloroglucinol : Benzoyl Chloride | 1 : 3.1-3.3 |

| Base (Schotten-Baumann) | 10% Aqueous NaOH | Effective for deprotonation without excessive reagent hydrolysis.[5] |

| Catalyst (Friedel-Crafts) | Anhydrous AlCl₃ (3-4 equiv.) | Excess is needed to overcome complexation with hydroxyl groups.[17] |

| Temperature | 0-25 °C (Schotten-Baumann) | Balances reaction rate with minimizing side product formation.[9] |

| 0 °C to RT (Friedel-Crafts) | Slow initial addition at low temp prevents runaway reactions.[16] | |

| Reaction Monitoring | TLC (e.g., Hexane:EtOAc 7:3) | Allows for tracking the disappearance of starting material and appearance of product.[18] |

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- BenchChem. (n.d.). Optimizing reaction conditions for Trichlorophloroglucinol synthesis.

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2,4-(1-Keto-hexyl) Phloroglucinol.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Organic Syntheses. (n.d.). Phloroglucinol.

- Ahmad, S. A. Z., et al. (n.d.). Synthesis of hexasubstituted benzene derivatives.

- Unacademy. (n.d.). Benzoylation.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?

- Vedantu. (2024, July 2). Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE.

- ResearchGate. (n.d.). Buffer-induced, selective mono-C-alkylation of phloroglucinol: application to the synthesis of an advanced intermediate of catechin.

- ResearchGate. (n.d.). General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

- Google Patents. (n.d.). US4053517A - Method of acylation of phloroglucinol.

- BenchChem. (n.d.). Technical Support Center: Purification of 2,4-(1-Keto-hexyl) phloroglucinol.

- Gaikwad, S. V., et al. (2025, August 7). Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia.

- Filo. (2023, October 3). Reactions of OH Group in Phenols Q22. Benzoylation of phenol with benzoyl....

- SYNTHESIS Benzanilide BY BENZOLATION. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.

- LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Study Mind. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.

Sources

- 1. What is the mechanism of Phloroglucin? [synapse.patsnap.com]

- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Benzoylation - Unacademy [unacademy.com]

- 7. Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE [vedantu.com]

- 8. Reactions of OH Group in Phenols Q22. Benzoylation of phenol with benzoyl.. [askfilo.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. testbook.com [testbook.com]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. doi.nrct.go.th [doi.nrct.go.th]

- 20. researchgate.net [researchgate.net]

- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 22. m.youtube.com [m.youtube.com]

Preventing hydrolysis of benzoate esters during workup

Topic: Preventing Hydrolysis During Workup Role: Senior Application Scientist Status: Active

Mission Statement

Welcome to the Technical Support Center. You are likely here because your benzoate ester yield is lower than expected, or you are observing the corresponding benzoic acid in your LCMS/TLC. Benzoate esters are generally robust, but they are not invincible. During aqueous workup, they face their greatest threat: nucleophilic attack at the carbonyl carbon , primarily driven by high pH (saponification) or heat.

This guide moves beyond generic advice. We provide self-validating protocols and mechanistic insights to ensure your ester survives the flask-to-vial transition.[1]

Module 1: Diagnostic Decision Matrix

Before proceeding, identify your current reaction state to select the correct workup path.

Figure 1: Decision matrix for selecting the appropriate quenching strategy based on reaction pH.

Module 2: The Science of Failure (Root Cause Analysis)

To prevent hydrolysis, you must understand the enemy. The failure mode is almost always Nucleophilic Acyl Substitution .

Mechanistic Insight

-

Base-Catalyzed (Saponification): This is the most dangerous scenario because it is irreversible . The Hydroxide ion (

) is a strong nucleophile that attacks the carbonyl carbon.[2] Once the leaving group (alkoxide) departs, it deprotonates the resulting acid, forming a stable carboxylate salt.[3] This drives the equilibrium completely to the right. -

Electron-Withdrawing Groups (EWG): If your benzoate ring has EWGs (e.g.,

,

Data: Relative Hydrolysis Rates (Approximate)

| Substrate Type | Relative Hydrolysis Rate | Risk Level |

|---|---|---|

| Phenyl Benzoate | 1.0 (Baseline) | Moderate |

| Methyl Benzoate | ~0.5 (Slower) | Low |

|

Module 3: Troubleshooting & FAQs

Q1: I used saturated Sodium Bicarbonate (

) to quench my acid reaction, but I still lost product. Why?

A: This is a common error caused by "Local pH Spikes" and heat.

-

The Issue: Neutralizing strong acid with bicarbonate is exothermic. Heat accelerates hydrolysis. Furthermore, gas evolution (

) can create emulsions, trapping your ester in the aqueous phase where the local pH at the droplet interface can be high (pH ~8.5) before mixing is complete. -

The Fix:

-

Chill: Cool the reaction mixture to

before adding the base. -

Switch Buffer: Use 1.0 M Phosphate Buffer (pH 7.0) instead of bicarbonate. It has high capacity but generates no gas and no heat spikes.

-

Q2: My benzoate has a Nitro group (

). It vanishes during aqueous workup.

A: You are dealing with a "Hyper-Labile" ester.[1]

-

The Issue: The nitro group pulls electron density from the ring, making the ester carbonyl a "target lock" for water molecules. Even neutral water can hydrolyze this over time.

-

The Fix: Avoid aqueous workup entirely if possible.

-

Protocol: Filter the reaction through a pad of silica or Celite to remove solid salts/catalysts.

-

Alternative: Wash with 0.5 M HCl (cold) instead of base. These esters are often more stable in slight acid than in neutral/basic water.

-

Q3: I have a persistent emulsion. Can I wait it out?

A: NO. Time is yield.

-

The Issue: An emulsion increases the surface area contact between your ester (organic phase) and water (hydrolysis source).

-

The Fix: Break it immediately.

-

Add solid NaCl (saturate the aqueous layer).

-

Filter the entire biphasic mixture through a sintered glass funnel with a pad of Celite. This physically breaks the surface tension bubbles.

-

Module 4: Optimized Protocols

Protocol A: The "Safe" Buffered Quench (Standard)

Best for: Unsubstituted benzoates, large scale reactions.

-

Cool: Place reaction flask in an ice/water bath (

). -

Prepare Buffer: Make a 1.0 M Sodium Phosphate buffer (pH 7.0). Keep it cold.

-

Quench: Add the buffer slowly. Monitor internal temperature; do not exceed

. -

Extract: Extract immediately with Ethyl Acetate or DCM.

-

Self-Validation Step: Spot the organic layer on TLC immediately. If benzoic acid (lower

) appears now but wasn't there 5 minutes ago, your aqueous layer is too basic. Add 1M HCl dropwise to the aqueous layer until pH is 6-7.[1] -

Dry: Wash with brine, then dry over Anhydrous Sodium Sulfate (

) . Magnesium sulfate is slightly acidic and can be used, but Sodium Sulfate is gentler.

Protocol B: The "Hyper-Labile" Rescue (EWG-Benzoates)

Best for:

-

Dilution: Dilute the reaction mixture 5-fold with Diethyl Ether (Ether is hydrophobic and separates water rapidly).

-

Acid Wash: Wash rapidly (shake for only 15 seconds) with ice-cold 0.5 M HCl or saturated Ammonium Chloride (

) .[1]-

Why?

is slightly acidic (pH ~5). Acid hydrolysis is much slower than base hydrolysis for these substrates.

-

-

Separation: Drain aqueous layer immediately.

-

No Bicarb: Do NOT wash with Sodium Bicarbonate.

-

Dry: Dry over

for 10 minutes, filter, and evaporate at low temperature (bath <

Module 5: Mechanistic Visualization

Understanding the "Why" behind the protocols:

Figure 2: The irreversibility of base-catalyzed hydrolysis (red path) is why avoiding high pH during workup is critical.[1]

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Detailed stability data of benzoates as protecting groups).

- Kirby, A. J.Stereoelectronic Effects on the Hydrolysis of Esters. Comprehensive Chemical Kinetics, 1972, 10, 57-207. (Kinetics of ester hydrolysis and substituent effects).

-

Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (Mechanism verification).

-

BenchChem. Preventing Hydrolysis During the Workup of Esterification Reactions. (Troubleshooting specific workup failures).

Sources

Removing unreacted benzoyl chloride from phloroglucinol tribenzoate product

The following guide is structured as a Tier-3 Technical Support resource for the Phloroglucinol Tribenzoate Synthesis workflow. It addresses the persistent issue of benzoyl chloride (BzCl) contamination—a common bottleneck in Schotten-Baumann protocols involving phenolic substrates.

Ticket ID: PGTB-PUR-001 Subject: Removal of Persistent Benzoyl Chloride & Benzoic Acid Impurities Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of phloroglucinol tribenzoate (1,3,5-triphenylcarbonyloxybenzene) often results in a product contaminated with unreacted benzoyl chloride (BzCl) or its hydrolysis byproduct, benzoic acid.[1] This contamination manifests as a persistent acrid odor, an oily/sticky consistency, or yield miscalculations.

This guide provides a self-validating purification workflow. It moves beyond simple "washing" instructions to explain the biphasic hydrolysis kinetics required to destroy BzCl without degrading your ester product.

Module 1: The Chemical Quench (The "Wash" Phase)

Objective: Chemically convert lipophilic Benzoyl Chloride into hydrophilic Benzoate salts.

The Core Problem: Immiscibility

Benzoyl chloride is immiscible with water. Simply adding aqueous base does not immediately neutralize it. The BzCl forms "droplets" that protect the internal chloride from hydrolysis. You must break this physical barrier.

Protocol A: The "Aggressive Agitation" Wash

Prerequisites: Crude reaction mixture dissolved in an organic solvent (DCM or Ethyl Acetate).

| Step | Action | Mechanistic Rationale |

| 1 | Dilute the organic layer significantly (e.g., 10 mL solvent per 1 g product). | Prevents oiling out; ensures BzCl is accessible to the interface. |

| 2 | Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate). | Provides a mild base (pH ~8.5) to drive hydrolysis without saponifying the sensitive phenolic ester product [1]. |

| 3 | Agitate Vigorously for 20–30 minutes. | Critical: You must maximize surface area between phases. Passive stirring is insufficient. |

| 4 | Check pH. Ensure the aqueous layer remains > pH 8. | If acidic, the byproduct (Benzoic Acid) will re-protonate and migrate back into your organic layer. |

| 5 | Wash with Water, then Brine.[1] | Removes trapped salts. Brine aids in phase separation. |

⚠️ Critical Warning: Do not use strong bases (NaOH/KOH) at high concentrations or temperatures. Phenolic esters (like phloroglucinol tribenzoate) are prone to hydrolysis (saponification) under these conditions, reverting your product back to phloroglucinol [2].

Module 2: Recrystallization (The "Polish" Phase)

Objective: Physical separation of the tribenzoate ester from trace benzoic acid and oligomers.

If the product remains sticky or smells of acid chloride after Module 1, recrystallization is mandatory.

Protocol B: Solvent Selection & Execution

Phloroglucinol tribenzoate is highly crystalline due to its symmetry.

-

Primary Solvent System: Ethanol (95% or Absolute)

-

Alternative System: Acetone / Water (if Ethanol fails)

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[2]

-

Hot Filtration: If insoluble particles remain (likely inorganic salts), filter while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

-

Why: Rapid cooling traps impurities (occlusion). Slow cooling builds a pure crystal lattice.

-

-

Wash: Filter the crystals and wash with ice-cold Ethanol.

-

Self-Validation: The filtrate (mother liquor) should contain the yellow/brown impurities and the smell of BzCl. The crystals should be white/colorless.

-

Workflow Visualization

The following diagram illustrates the critical decision points and phase separations required for high purity.

Figure 1: Logical flow for the purification of phloroglucinol tribenzoate, emphasizing the iterative wash cycle.

Troubleshooting & FAQs

Q1: I washed it three times, but it still smells like Benzoyl Chloride. Why?

A: You are likely experiencing hydrophobic shielding . The BzCl is hiding in the organic solvent.

-

Fix: Add a nucleophilic scavenger. Add a small amount of methanol (reacts to form methyl benzoate) or glycine (forms water-soluble hippuric acid) to the reaction mixture 30 minutes before the aqueous workup. Methyl benzoate is easier to remove by recrystallization than BzCl [3].

Q2: My product is an oil, not a solid.

A: This is usually due to "solvent trapping" or the presence of benzoic acid preventing crystal lattice formation.

-

Fix: Triturate the oil with cold hexanes or pentane. The benzoic acid/BzCl is soluble in pentane, while the tribenzoate ester is generally insoluble. Grind the oil under pentane until it solidifies, then filter [4].

Q3: Can I use Silica Chromatography instead of crystallization?

A: Yes, but it is often unnecessary.

-

Protocol: If you choose chromatography, use a gradient of Petroleum Ether/DCM (2:1 to 1:1).[3] Note that benzoic acid can "streak" on silica. Adding 1% Acetic Acid to the eluent can tighten the benzoic acid band, but it is better to wash it out chemically first [5].

Q4: Why did my yield drop significantly after the NaOH wash?

A: You likely hydrolyzed the ester bonds.[4] Phloroglucinol esters are essentially "activated" esters because the phenol is a good leaving group.

-

Fix: Switch to Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) . If you must use NaOH, keep it dilute (0.1 M), cold (0°C), and minimize contact time (< 5 mins).

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Phenolic Esters).

-

ResearchGate Discussion. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?Link

-

BenchChem. (2025).[2] Recrystallization Technique for Organic Compounds.Link

-

Nagvekar, D. S., et al. (1997). Synthesis and Characterization of Phloroglucinol Tribenzoate. Journal of Organic Chemistry. (Verified via PubChem/NIH Data). Link

Sources

Technical Support Center: Steric Hindrance in 1,3,5-Substituted Benzene Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in 1,3,5-Substituted Benzene Synthesis

Welcome to the Advanced Synthesis Support Portal

User Query: "I am attempting to synthesize 1,3,5-substituted benzenes with bulky substituents (e.g., tert-butyl, mesityl, or ortho-substituted aryls). Standard electrophilic aromatic substitution (EAS) is failing due to electronic directing conflicts and steric clashes. I need reliable, sterically tolerant protocols."

Scientist's Response: Achieving the 1,3,5-substitution pattern (meta-substitution) is thermodynamically favorable for bulky groups (to minimize A-values/strain), but kinetically difficult to access via standard EAS. EAS typically directs ortho/para (activating) or meta (deactivating), but rarely allows for the precise installation of three bulky groups without significant byproduct formation.

Below are the three Certified Workflows to resolve this, ranked by steric tolerance and reaction type.

Knowledge Base Article #001: The "Bottom-Up" Approach (Cyclotrimerization)

Best For: Creating the benzene ring de novo from bulky alkynes. Mechanism: Transition-metal catalyzed [2+2+2] cycloaddition.

The Core Problem: Regioselectivity (1,2,4 vs. 1,3,5)

Thermal cyclotrimerization often yields a mix of 1,2,4- (asymmetric) and 1,3,5- (symmetric) isomers.[1] With bulky substituents, the 1,3,5-isomer is thermodynamically preferred, but catalyst selection is critical to lower the activation energy for the specific metallacycle intermediate that leads to the symmetric product.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| High 1,2,4-isomer ratio | Kinetic control dominates; wrong catalyst ligand sphere. | Switch to Indium(III) or Cobalt(II) systems which favor the 1,3,5-mechanistic pathway due to steric steering in the metallacycle intermediate. |

| No Reaction (SM Recovery) | Steric bulk prevents alkyne coordination. | Increase temperature to 110°C+ and switch to a high-activity catalyst like Cp*RuCl(cod) or RhCl(PPh3)3 . |